molecular formula C17H17N3O5S B2811747 Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1029734-86-8

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2811747
CAS No.: 1029734-86-8
M. Wt: 375.4
InChI Key: DBABKBFACNAQEJ-UHFFFAOYSA-N
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Description

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial processes often employ automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate: shares similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 5-[(2,4-dimethylphenyl)sulfonylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-10-4-5-14(11(2)6-10)26(23,24)9-12-7-15(21)20-16(19-12)13(8-18-20)17(22)25-3/h4-8,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFUIQAKHWARAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC2=CC(=O)N3C(=N2)C(=CN3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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